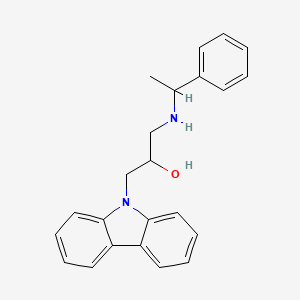
1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol is a complex organic compound with the molecular formula C30H30N2O3 This compound is known for its unique structure, which includes a carbazole moiety linked to a phenylethylamino group through a propanol chain
準備方法
The synthesis of 1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole nucleus is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propanol Chain: The propanol chain is introduced via nucleophilic substitution reactions.
Incorporation of the Phenylethylamino Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .
科学的研究の応用
1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical agents.
作用機序
The mechanism of action of 1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes. The phenylethylamino group may interact with protein receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol can be compared with similar compounds such as:
1-Carbazol-9-yl-3-(naphthalen-1-ylamino)propan-2-ol: This compound has a naphthalene group instead of a phenylethyl group, which may alter its reactivity and applications.
1-Carbazol-9-yl-3-(3-chloro-phenylamino)propan-2-ol:
These comparisons highlight the unique aspects of this compound, such as its specific interactions and applications in various fields.
特性
IUPAC Name |
1-carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-17(18-9-3-2-4-10-18)24-15-19(26)16-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25/h2-14,17,19,24,26H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINBVXLWLHZNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













